molecular formula C13H23NO3 B6292188 tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate CAS No. 2393850-16-1

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate

Cat. No.: B6292188
CAS No.: 2393850-16-1
M. Wt: 241.33 g/mol
InChI Key: AKXISCNVMTVIOU-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a formyl (-CHO) group at the 4-position, and two methyl (-CH₃) substituents at the 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its formyl group enables further functionalization via nucleophilic additions or condensations. Its Boc group enhances stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXISCNVMTVIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Protection of the piperidine nitrogen : The amine group is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine), yielding tert-butyl 3,3-dimethylpiperidine-1-carboxylate.

  • Lithiation and formylation : A strong base such as lithium diisopropylamide (LDA) deprotonates the C-4 hydrogen, facilitated by the electron-withdrawing Boc group. The resulting lithio intermediate reacts with N,N-dimethylformamide (DMF) to install the formyl group.

Optimization Considerations

  • Temperature control : Reactions are conducted at −78°C to prevent side reactions.

  • Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to stabilize lithiated intermediates.

  • Yield : Reported yields for analogous piperidine formylations range from 60–75%, though steric hindrance from the 3,3-dimethyl groups may reduce efficiency.

Oxidation of Hydroxymethyl Precursors

This two-step method converts a hydroxymethyl intermediate into the desired aldehyde through controlled oxidation:

Synthetic Pathway

  • Synthesis of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate :

    • A Mannich reaction between 3,3-dimethylpiperidine, formaldehyde, and Boc anhydride generates the hydroxymethyl derivative.

  • Oxidation to aldehyde :

    • Swern oxidation (oxalyl chloride, DMSO, triethylamine) selectively converts the primary alcohol to the aldehyde without over-oxidation to carboxylic acid.

Key Data

StepReagents/ConditionsYield (%)
Hydroxymethyl formationBoc₂O, CH₂O, Et₃N, CH₂Cl₂85
Oxidation(COCl)₂, DMSO, −78°C → rt70

This method avoids harsh metalating agents but requires stringent temperature control during oxidation.

Grignard Reagent-Based Alkylation

Adapted from patent CN112608299A, this route employs Grignard reagents to functionalize a piperidone precursor:

Procedure

  • Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate :

    • Cyclohexenone derivatives undergo reductive amination with Boc-protected amines to form the piperidone core.

  • Grignard addition :

    • Isopropylmagnesium chloride-lithium chloride reacts with the ketone, followed by quenching with an electrophilic formyl source (e.g., DMF).

Challenges

  • Regioselectivity : The 3,3-dimethyl groups may sterically hinder Grignard addition at C-4.

  • Functional group compatibility : Boc protection remains stable under Grignard conditions, but prolonged exposure to organometallics risks deprotection.

Reductive Amination and Cyclization

Building the piperidine ring in situ offers an alternative to preformed piperidine derivatives:

Steps

  • Acyclic precursor synthesis :

    • React 3,3-dimethylglutaric acid with tert-butyl carbamate to form a diester intermediate.

  • Cyclization :

    • Dieckmann condensation under basic conditions (e.g., NaH) yields the Boc-protected piperidinone.

  • Reduction and oxidation :

    • Sodium borohydride reduces the ketone to alcohol, followed by Swern oxidation to aldehyde.

Advantages

  • Avoids preformed piperidine substrates.

  • Modular synthesis allows for late-stage introduction of the formyl group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Directed metalationHigh regioselectivitySensitive to steric effects60–75
Hydroxymethyl oxidationMild conditionsMulti-step protocol70–85
Grignard alkylationScalableRequires anhydrous conditions50–65
Reductive aminationFlexible ring constructionComplex purification55–70

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring structure may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Formyl Substituents

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 189442-92-0)
  • Structural Difference : Lacks the 3,3-dimethyl groups.
  • Physicochemical Properties : Lower molecular weight (227.3 g/mol vs. 245.3 g/mol) and higher polarity due to fewer hydrophobic methyl groups .
1-Boc-4-Formyl-4-methylpiperidine (CAS 118156-93-7)
  • Structural Difference : Contains a methyl group at the 4-position instead of the 3,3-dimethyl arrangement.
  • Impact : The 4-methyl group may alter conformational flexibility and steric effects, influencing regioselectivity in subsequent reactions .
tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 157634-02-1)
  • Structural Difference : Formyl group at the 3-position instead of the 4-position.

Analogues with Alternative Functional Groups

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)
  • Structural Difference : Replaces the formyl group with a methoxy(methyl)carbamoyl (-CON(Me)OMe) moiety.
  • Impact : Increased hydrogen-bonding capacity (TPSA = 61.5 Ų vs. ~50 Ų for the target compound) enhances solubility in polar solvents. The carbamoyl group also provides sites for further functionalization via hydrolysis or alkylation .
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS 1067914-82-2)
  • Structural Difference: Substitutes formyl with a benzylamino (-NHCH₂C₆H₅) group and introduces fluorine atoms at the 3-positions.
  • Impact: Fluorination increases metabolic stability and lipophilicity (logP ≈ 3.5 vs. ~2.8 for the target compound). The benzylamino group enables participation in aromatic interactions, making it suitable for drug-receptor binding studies .
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 443955-98-4)
  • Structural Difference: Features amino (-NH₂) and hydroxyl (-OH) groups instead of formyl and methyl groups.
  • Impact: Higher polarity (TPSA ≈ 85 Ų) improves aqueous solubility but may reduce membrane permeability. The amino group allows for conjugation with carboxylic acids or carbonyl compounds .

Biological Activity

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate is a chemical compound of interest due to its unique structural features and potential biological activities. With a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound contains a piperidine ring substituted with a tert-butyl group and a formyl group, along with two methyl groups at the 3-position. Its structural characteristics contribute to its reactivity and biological interactions, making it valuable in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as a precursor in the synthesis of pharmacologically active compounds. Notably, it has shown potential in modulating metabolic pathways related to glucose homeostasis and appetite regulation through its role as a selective GPR119 agonist.

The mechanism of action involves interactions with specific biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may interact with various biological receptors, influencing biochemical pathways relevant to neuropharmacology and metabolic regulation.

Case Studies and Experimental Evidence

  • GPR119 Agonism : In animal models, this compound has been shown to affect calorie intake and anxiety behaviors. These findings suggest its relevance in developing treatments for metabolic disorders and anxiety-related conditions.
  • Synthesis Applications : The compound serves as an important intermediate in synthesizing complex organic molecules and pharmaceuticals, indicating its utility in drug discovery and development.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberStructural SimilarityUnique Features
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate142374-19-40.98Contains an oxoethyl group which alters reactivity
Tert-butyl 3-formylpiperidine-1-carboxylate118156-93-70.96Different position of the formyl group affects properties
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-90.96Acetyl group introduces different reactivity patterns
Tert-butyl 4-propionylpiperidine-1-carboxylate419571-73-60.96Propionyl group provides unique steric hindrance

The unique substitution pattern on the piperidine ring significantly influences the biological activity of this compound compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted piperidine derivatives. Key steps include alkylation to introduce the tert-butyl carbamate group and formylation at the 4-position. Monitoring reaction progress via thin-layer chromatography (TLC) is critical to ensure completion, followed by purification using recrystallization or column chromatography .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
  • HPLC for purity assessment (>95% typically required for research use). PubChem-derived InChIKey and SMILES notations aid in digital database comparisons .

Q. What safety protocols are essential when handling this compound?

  • Respiratory/eye protection : Use fume hoods and safety goggles due to potential irritancy .
  • Skin protection : Wear nitrile gloves; wash immediately upon contact .
  • Storage : Keep in airtight containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can the formylation step be optimized for higher yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.
  • Temperature control : Maintain 0–5°C during formyl chloride addition to minimize side reactions.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate formylation .

Q. How do steric effects from 3,3-dimethyl substitution influence reactivity?

The 3,3-dimethyl groups create steric hindrance, which:

  • Slows nucleophilic attacks at the 4-formyl group, requiring longer reaction times for derivatization.
  • Impacts conformational flexibility of the piperidine ring, potentially altering binding affinities in biological studies. Comparative studies with non-methylated analogs (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) highlight these differences .

Q. How should researchers resolve contradictions in reported synthetic yields?

  • Validate reaction conditions : Differences in temperature, solvent purity, or reagent stoichiometry can account for yield variations.
  • Assess purification methods : Recrystallization solvents (e.g., ethanol vs. hexane/ethyl acetate mixtures) affect recovery rates .
  • Cross-reference analytical data : Compare NMR and HPLC profiles with literature to confirm compound identity .

Q. What strategies enable selective functionalization of the formyl group?

  • Protection/deprotection : Use temporary protecting groups (e.g., acetals) to shield the formyl group during subsequent reactions.
  • Nucleophilic addition : React with Grignard reagents or amines to form secondary alcohols or imines, respectively.
  • Reductive amination : Convert the formyl group to an amine via sodium cyanoborohydride .

Q. How does this compound compare to structurally similar piperidine derivatives in drug discovery?

A comparative analysis reveals:

Compound Key Feature Research Utility
tert-Butyl 4-aminopiperidine-1-carboxylateAmino group at 4-positionPrecursor for kinase inhibitors
tert-Butyl 4-(pyridinyl)piperidine-1-carboxylateHeteroaromatic substitutionMetal coordination studies
Target compound Formyl group for conjugationProbe for biomolecular interactions
The formyl group enables site-specific modifications, making it valuable for bioconjugation or click chemistry .

Methodological Notes

  • Contradiction Analysis : Always cross-check synthetic procedures from peer-reviewed journals and patents, as commercial SDS sheets may omit critical details .
  • Stereochemical Considerations : While the 3,3-dimethyl groups are not chiral, their spatial arrangement can influence ring puckering, affecting downstream reactivity .

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